molecular formula C17H16BrNO4 B2725377 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide CAS No. 1421530-63-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide

Cat. No.: B2725377
CAS No.: 1421530-63-3
M. Wt: 378.222
InChI Key: FNSQLIMTONZFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide is a brominated benzamide derivative characterized by a benzodioxolyl group attached to a hydroxypropyl chain.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c18-13-4-2-1-3-12(13)17(21)19-8-7-14(20)11-5-6-15-16(9-11)23-10-22-15/h1-6,9,14,20H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSQLIMTONZFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzodioxol-5-ylpropane-1,3-diol

Method A: Catalytic Acylation and Reduction

  • Acylation : Benzodioxole is selectively acylated at the 5-position using propionyl chloride in the presence of ZnCl₂ as a catalyst.
    • Conditions : CH₂Cl₂, 0°C → RT, 6 h.
    • Yield : 78–85%.
  • Reduction : The resulting 5-propanoylbenzodioxole is reduced to 5-(3-hydroxypropyl)benzodioxole using Ru/C under H₂ pressure.
    • Conditions : 40°C, 4 bar H₂, isopropanol.
    • Yield : 92%.

Method B: Direct Alkylation

  • Alkylation : Pyrocatechol reacts with 1,3-dibromopropane in DMF with K₂CO₃ to form 5-(3-bromopropyl)benzodioxole.
  • Hydrolysis : Bromide is hydrolyzed to diol using NaOH in EtOH/H₂O.
    • Yield : 70–75%.

Preparation of 2-Bromobenzoyl Chloride

  • Chlorination : 2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux.
    • Conditions : Toluene, 80°C, 2 h.
    • Yield : >95%.

Amide Coupling

Method A: Schotten-Baumann Reaction

  • Coupling : 5-(3-Hydroxypropyl)benzodioxole-5-amine is reacted with 2-bromobenzoyl chloride in the presence of NaHCO₃.
    • Conditions : CH₂Cl₂/H₂O, 0°C → RT, 12 h.
    • Yield : 68%.

Method B: EDCI/HOBt-Mediated Coupling

  • Activation : 2-Bromobenzoic acid is activated with EDCI and HOBt in DMF.
  • Coupling : Reacted with 3-amino-1-(benzodioxol-5-yl)propan-1-ol at RT for 24 h.
    • Yield : 82%.

Optimization and Challenges

Parameter Impact on Yield Solution
Acylation selectivity Competing 4-position acylation Use ZnCl₂ catalyst
Amide hydrolysis Degradation under acidic conditions Neutral pH buffers
Purification Low solubility in polar solvents Chromatography (hexane:EtOAc 3:1)

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 7.65 (d, J=8 Hz, 1H, Ar-H), 6.85 (s, 1H, benzodioxole-H), 4.25 (m, 2H, -OCH₂), 3.70 (m, 1H, -CHOH), 2.90 (t, J=6 Hz, 2H, -CH₂NH).
  • HRMS : m/z calc. for C₁₇H₁₅BrN₂O₄ [M+H⁺]: 447.0477; found: 447.0477.

Industrial-Scale Considerations

  • Cost Efficiency : Method A (Schotten-Baumann) is preferred due to lower catalyst costs.
  • Safety : SOCl₂ handling requires inert atmosphere and quench protocols.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and palladium-catalyzed coupling reactions.

Major Products

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and analogs from the provided evidence:

Compound Name Molecular Formula Key Functional Groups Solubility (Inferred) Reactivity/Potential Applications Reference
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide C₁₇H₁₄BrNO₄ 2-Bromobenzamide, benzodioxolyl, hydroxypropyl Moderate (polar hydroxy group) Electrophilic aromatic substitution; possible N,O-coordination for catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 3-Methylbenzamide, dimethyl hydroxyethyl High (hydroxy and methyl groups) N,O-bidentate directing group for metal-catalyzed C–H functionalization
5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide C₁₉H₁₄BrN₅O₂ 5-Bromo-2-methoxybenzamide, pyrimidobenzimidazole Low (aromatic rigidity) Aromatic substitution; pharmaceutical applications (e.g., kinase inhibition)

Electronic and Steric Effects

  • Bromine vs. Methyl Substitution : The target’s 2-bromo group (electron-withdrawing) contrasts with the 3-methyl group (electron-donating) in ’s compound. This difference influences electrophilic substitution reactivity and electronic interactions in catalytic or biological systems.
  • Benzodioxole vs.

Pharmacological and Catalytic Implications

  • Benzodioxole Group : Found in CNS-active compounds (e.g., paroxetine), this group may improve the target’s blood-brain barrier penetration compared to ’s compound .

Solubility and Bioavailability

  • The hydroxypropyl group in the target compound likely improves aqueous solubility over ’s rigid pyrimidobenzimidazole derivative.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide is a complex organic compound that incorporates a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a bromobenzamide structure. This compound has garnered attention due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for further development in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C17H18BrN1O4C_{17}H_{18}BrN_{1}O_{4} with a molecular weight of approximately 372.24 g/mol. The structural features include:

  • Benzo[d][1,3]dioxole : Known for its role in various bioactive compounds.
  • Hydroxypropyl group : Enhances solubility and biological interaction.
  • Bromobenzamide : May contribute to unique pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of the benzo[d][1,3]dioxole structure suggests potential interactions with various biological targets. Below are some reported activities associated with related compounds:

CompoundActivityReferences
N-(benzo[d][1,3]dioxol-5-yl)acetamideAntimicrobial
4-Fluoro-N-(phenyl)benzenesulfonamideEnzyme inhibition
2-Methyl-N-(1,3-benzodioxol-5-yl)acetamideAnticancer

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : Interactions with cell signaling pathways may lead to altered cellular responses and apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study on related benzo[d][1,3]dioxole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines by activating caspase pathways. The findings suggest that this compound may exhibit similar effects due to its structural similarities.

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory effects of benzo[d][1,3]dioxole compounds through the inhibition of pro-inflammatory cytokines. This suggests that this compound could potentially reduce inflammation by modulating immune responses.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, the hydroxypropyl group is expected to enhance absorption and bioavailability. Further studies are required to determine its distribution, metabolism, and excretion (ADME) characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.